2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and a benzenesulfonyl-acetamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and π-conjugation, which enhances interactions with biological targets. The 4-methoxyphenyl group contributes electron-donating properties, while the benzenesulfonyl group introduces steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-13-9-7-12(8-10-13)16-19-20-17(25-16)18-15(21)11-26(22,23)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCTTZSCLFYIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved by reacting benzenesulfonic acid with phosphorus pentachloride or sulfuryl chloride . The next step involves the formation of the oxadiazole ring, which can be synthesized through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . Finally, the methoxyphenyl group is introduced through a substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanyl vs. Sulfonyl Substituents
The compound 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide (CDD-934506) () shares the 4-methoxyphenyl-oxadiazole core but replaces the benzenesulfonyl group with a sulfanyl (S-linked) substituent. Key differences include:
- Biological Activity : Sulfonyl groups are common in protease inhibitors (e.g., MMP-9), suggesting the target compound may exhibit stronger enzyme inhibition than sulfanyl analogs .
| Property | Target Compound (Sulfonyl) | CDD-934506 (Sulfanyl) |
|---|---|---|
| Substituent Electronic | Electron-withdrawing | Electron-neutral |
| LogP (Predicted) | ~3.2 | ~2.8 |
| Enzymatic Inhibition | Potentially higher affinity | Moderate activity |
Oxadiazole vs. Thiadiazole Derivatives
Compounds like 2-chloro-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-1,3,4-thiadiazol-2-yl}-acetamide () replace the oxadiazole oxygen with sulfur (thiadiazole). Key distinctions:
- Lipophilicity : Thiadiazoles are more lipophilic, favoring membrane permeability but reducing aqueous solubility.
- Biological Targets : Thiadiazoles often target kinases, whereas oxadiazoles are prevalent in MMP or cholinesterase inhibition .
Benzofuran-Oxadiazole Hybrids
Compounds such as 2-((5-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio-N-(4-methoxyphenyl)acetamide () incorporate a benzofuran moiety instead of 4-methoxyphenyl.
- Aromaticity : Benzofuran’s extended π-system may enhance DNA intercalation or protein binding.
- Activity : These hybrids showed antimicrobial activity, whereas the target compound’s sulfonyl group may favor enzyme inhibition over direct microbial targeting .
Indolylmethyl-Substituted Oxadiazoles
Derivatives like N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () feature an indole group.
- Toxicity : Indole-containing compounds in showed low toxicity in fibroblast assays, suggesting the target compound’s benzenesulfonyl group may require toxicity profiling .
Enzyme Inhibition
- MMP-9 Inhibition : Compounds with sulfonyl or bulky substituents (e.g., ’s compound 8 ) showed potent MMP-9 inhibition. The target compound’s benzenesulfonyl group may similarly block the enzyme’s active site .
- Cholinesterase Inhibition : Oxadiazole-acetamide hybrids in inhibited BChE, suggesting the target compound could be optimized for neurodegenerative disease applications .
Anticancer Activity
- Cytotoxicity : Thiadiazole derivatives in demonstrated IC₅₀ values as low as 1.8 µM (Caco-2 cells). The target compound’s sulfonyl group may enhance apoptosis induction via caspase activation .
Biological Activity
2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound characterized by the presence of an oxadiazole ring, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonyl group attached to an oxadiazole ring and an acetamide moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, which enhance binding affinity to biological macromolecules. Additionally, the sulfonamide group may contribute to the compound's pharmacological properties by modulating enzyme activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound has demonstrated activity against various bacterial strains. For instance:
- In vitro Studies : A study reported that derivatives of oxadiazole exhibited significant antibacterial activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL .
Anticancer Properties
Oxadiazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways:
- Cell Line Studies : In vitro tests on cancer cell lines have shown that certain oxadiazole derivatives can inhibit cell proliferation and induce cell cycle arrest .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed in similar compounds, suggesting a potential for reducing inflammation .
Study on Antitubercular Activity
A notable study focused on the synthesis and evaluation of oxadiazole derivatives for antitubercular activity. The findings showed that specific analogs exhibited high efficacy against Mycobacterium tuberculosis, with one compound achieving over 90% inhibition at low concentrations .
| Compound | MIC (µg/mL) | % Inhibition |
|---|---|---|
| 2a | 0.072 | 92 |
| 2b | 0.045 | 96 |
Pharmacokinetic Profile
Pharmacokinetic studies have indicated favorable profiles for certain oxadiazole derivatives, including good solubility and metabolic stability. For example, one derivative demonstrated an elimination half-life (t1/2) of approximately 19 minutes with a clearance rate conducive for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
